molecular formula C12H18Cl2N2 B13942200 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13942200
M. Wt: 261.19 g/mol
InChI Key: YYTLJSZOHMQKIG-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H16N2·2HCl It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:

    Hydrogenation: Reduction of the quinoxaline ring to form the tetrahydroquinoxaline structure.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the base compound with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other tetrahydroquinoxaline derivatives, such as:

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.

    1-Benzyl-1,2,3,4-tetrahydroquinoxaline: Contains a benzyl group, which may confer different pharmacological properties.

The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10;;/h1-4,10,13H,5-9H2;2*1H

InChI Key

YYTLJSZOHMQKIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCNC3=CC=CC=C32.Cl.Cl

Origin of Product

United States

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